Superior Synthetic Efficiency in Diarylethene Photochrome Precursor Synthesis
3,5-Dibromo-2-methylthiophene enables a more efficient synthesis of complex diarylethene photochromes compared to alternative starting materials like 5-methylthiophene-2-carboxaldehyde. The target compound provides a 43-44% overall yield for bispyridinium/bispyridine photochrome precursors [1]. This is significantly higher than the 21-32% yield achieved when starting from 5-methylthiophene-2-carboxaldehyde for similar diarylethene structures [1]. This difference underscores its value in streamlining the preparation of advanced photoresponsive materials.
| Evidence Dimension | Overall synthetic yield for diarylethene precursors |
|---|---|
| Target Compound Data | 43-44% overall yield |
| Comparator Or Baseline | 21-32% overall yield from 5-methylthiophene-2-carboxaldehyde |
| Quantified Difference | Absolute yield increase of 11-23 percentage points (relative improvement of up to 110%) |
| Conditions | Multi-step synthesis of bispyridinium (12+) and bispyridine (6) compounds as uncyclized isomers |
Why This Matters
Higher yield translates directly to lower cost per successful synthetic campaign and more efficient use of valuable downstream reagents.
- [1] Gilat, S. L., Kawai, S. H., & Lehn, J.-M. (1995). Light‐Triggered Molecular Devices: Photochemical Switching Of optical and Electrochemical Properties in Molecular Wire Type Diarylethene Species. Chemistry – A European Journal, 1(5), 275-284. View Source
